N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of isoxazole and chromene moieties Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, while chromenes are benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction between hydroxyimoyl halides and dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO3) at ambient temperature . The chromene moiety can be synthesized through various methods, including the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as metal-free catalysts and environmentally benign solvents, can be employed to minimize waste and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to reduced disease symptoms or tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide
- N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
- N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide
Uniqueness
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of isoxazole and chromene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that may not be present in similar compounds .
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O4/c21-13-7-5-12(6-8-13)18-9-14(23-27-18)11-22-20(25)19-10-16(24)15-3-1-2-4-17(15)26-19/h1-10H,11H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNPCHWAWPDNEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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